molecular formula C20H28Cl2N2O5 B12758013 (+-)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid CAS No. 111106-14-0

(+-)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid

Cat. No.: B12758013
CAS No.: 111106-14-0
M. Wt: 447.3 g/mol
InChI Key: RDCMXYJJCMJNAO-UHFFFAOYSA-N
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Description

(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzoyl chloride from 3,4-dichlorobenzoic acid using thionyl chloride. This intermediate is then reacted with an appropriate amine, such as 2-methoxyethylamine, under controlled conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group can bind to active sites of enzymes, inhibiting their activity. The methoxyethyl and pentylamino groups can enhance the compound’s binding affinity and specificity. The overall effect is the modulation of biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Shares the dichlorobenzoyl group but lacks the methoxyethyl and pentylamino groups.

    2-Methoxyethylamine: Contains the methoxyethyl group but lacks the dichlorobenzoyl and pentylamino groups.

    Pentanoic acid: Contains the pentanoic acid moiety but lacks the dichlorobenzoyl and methoxyethyl groups.

Uniqueness

(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

111106-14-0

Molecular Formula

C20H28Cl2N2O5

Molecular Weight

447.3 g/mol

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-[2-methoxyethyl(pentyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H28Cl2N2O5/c1-3-4-5-10-24(11-12-29-2)20(28)17(8-9-18(25)26)23-19(27)14-6-7-15(21)16(22)13-14/h6-7,13,17H,3-5,8-12H2,1-2H3,(H,23,27)(H,25,26)

InChI Key

RDCMXYJJCMJNAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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